

what is SKA-121 compound

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Compound of Interest

Compound Name: SKA-121

Cat. No.: B610862

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An In-Depth Technical Guide to the KCa3.1 Activator **SKA-121**

Compound Overview

SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1).^{[1][2]} Developed through an isosteric replacement approach, **SKA-121** has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of KCa3.1 channels.^{[3][4]} Its mechanism of action involves sensitizing the KCa3.1 channel to intracellular calcium, thereby increasing potassium efflux and causing membrane hyperpolarization. This activity underlies its observed effects on vascular tone and blood pressure.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	5-Methylnaphth[2,1-d]oxazol-2-amine	
Molecular Formula	C ₁₂ H ₁₀ N ₂ O	
Molecular Weight	198.22 g/mol	
CAS Number	1820708-73-3	
LogP	1.79	
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol	

Pharmacological Data

SKA-121 exhibits high potency and selectivity for KCa3.1 channels. The following tables summarize its key pharmacological parameters.

In Vitro Potency and Selectivity

Target	Parameter	Value	Notes	Reference
KCa3.1	EC ₅₀	109 ± 14 nM	Whole-cell patch-clamp electrophysiology with 250 nM free Ca ²⁺ in the internal solution.	
KCa2.1	EC ₅₀	8,700 nM		
KCa2.2	EC ₅₀	6,800 nM		
KCa2.3	EC ₅₀	4.4 ± 1.6 μM	41-fold selectivity for KCa3.1 over KCa2.3.	
K _v , Na _v , Ca _v 1.2 Channels	-	200- to 400-fold selective	Tested against a panel of representative voltage-gated potassium (K _v 1.3, K _v 2.1, K _v 3.1, K _v 11.1), sodium (Na _v 1.2, Na _v 1.4, Na _v 1.5, Na _v 1.7), and calcium (Ca _v 1.2) channels.	

In Vivo Pharmacokinetics in Mice

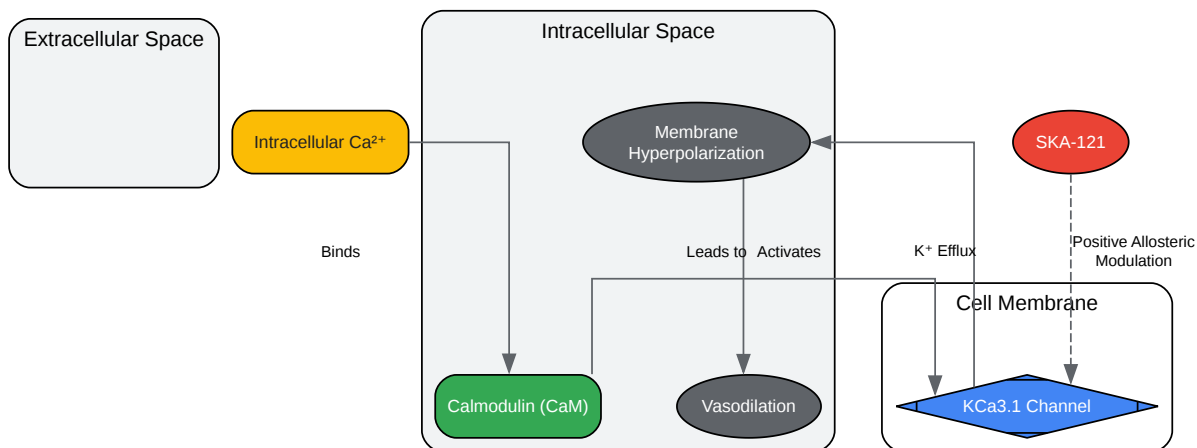
Parameter	Value	Dosing	Reference
Half-life	~20 minutes	10 mg/kg intravenous	
Oral Bioavailability	~25%	Oral administration	
Plasma Concentration	21.3 ± 2.4 µM	5 minutes post 10 mg/kg i.v. injection	
483 ± 231 nM	1 hour post 10 mg/kg i.v. injection		
53 ± 44 nM	4 hours post 10 mg/kg i.v. injection		

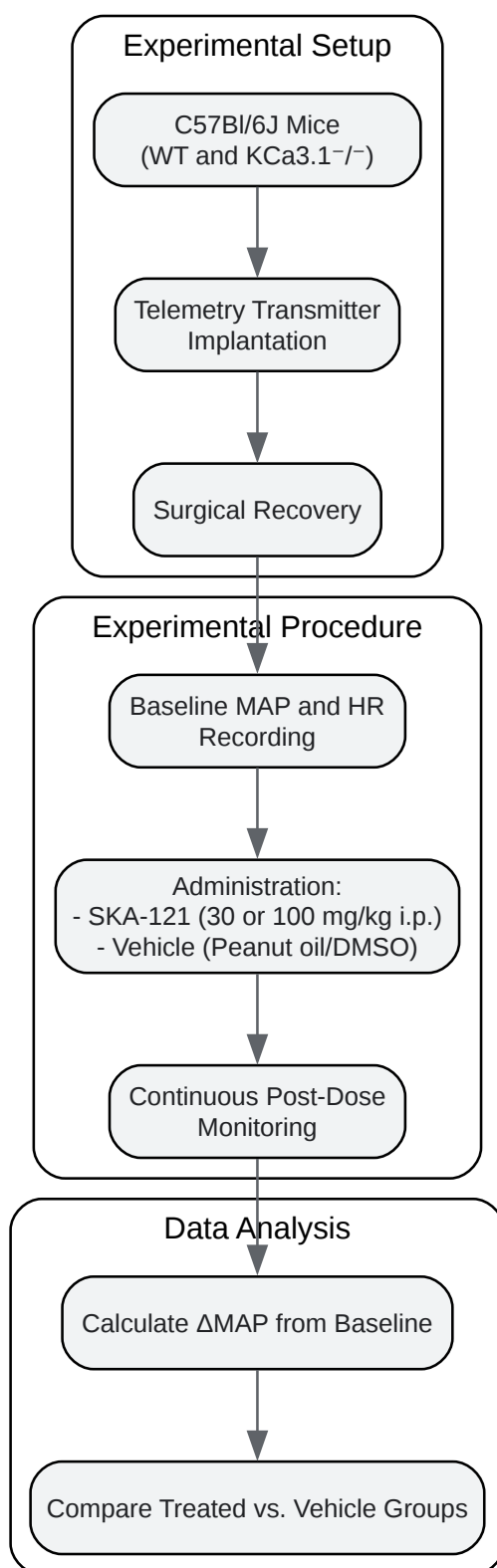
In Vivo Efficacy in Mice

Experiment	Dose	Effect	Notes	Reference
Blood Pressure Reduction	100 mg/kg i.p.	Significantly lowers mean arterial blood pressure	Effect observed in normotensive and hypertensive wild-type mice, but not in KCa3.1 ^{-/-} mice.	
	30 mg/kg i.p.	No significant alteration in mean arterial blood pressure		
Vasodilation	-	Potentiates bradykinin-induced vasodilation ex vivo	EC ₅₀ of 7.9 nM for potentiation of bradykinin-induced endothelium-dependent relaxation in large porcine coronary arteries.	

Signaling Pathway and Mechanism of Action

SKA-121 acts as a positive gating modulator of the KCa3.1 channel. The binding of intracellular Ca²⁺ to calmodulin (CaM), which is constitutively associated with the C-terminus of the KCa3.1 channel, is a prerequisite for channel opening. **SKA-121** enhances the sensitivity of this gating mechanism to Ca²⁺, leading to channel opening at lower intracellular Ca²⁺ concentrations. This results in an increased K⁺ efflux, leading to hyperpolarization of the cell membrane. In vascular endothelial cells, this hyperpolarization leads to vasodilation and a subsequent decrease in blood pressure.





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